molecular formula C16H12F3N3O2S B2417796 N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-4-(trifluoromethyl)benzamide CAS No. 946357-97-7

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-4-(trifluoromethyl)benzamide

Cat. No.: B2417796
CAS No.: 946357-97-7
M. Wt: 367.35
InChI Key: FRZHPXLEWNPXSM-UHFFFAOYSA-N
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Description

N-{3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C16H12F3N3O2S and its molecular weight is 367.35. The purity is usually 95%.
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Scientific Research Applications

α-Glucosidase Inhibitory and Antimicrobial Activities

Compounds containing oxadiazole and benzoxazole rings, similar to the specified chemical structure, have been synthesized and evaluated for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Oxadiazole derivatives, in particular, have shown very good ABTS scavenging activities and notable DPPH scavenging activity. Some derivatives were found to be more potent than acarbose, a standard α-glucosidase inhibitor, highlighting their potential as therapeutic agents in managing diabetes and related metabolic disorders. Additionally, certain fluorobenzyl-benzimidazole derivatives were effective against both Gram-positive and Gram-negative bacteria, indicating potential applications in combating bacterial infections (Menteşe, Ülker, & Kahveci, 2015).

Investigation as HIV Integrase Inhibitors

Fluorobenzyl-oxadiazole compounds have also been studied for their role as HIV integrase inhibitors, showcasing the utility of fluorine-19 nuclear magnetic resonance (NMR) in drug discovery programs. The metabolic fate and excretion of these compounds have been explored, highlighting their elimination mainly via metabolism. This research underscores the potential of fluorine-containing benzoxazole and oxadiazole derivatives in developing new antiviral drugs, especially against HIV (Monteagudo et al., 2007).

Properties

IUPAC Name

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O2S/c1-8-7-25-15-20-9(2)12(14(24)22(8)15)21-13(23)10-3-5-11(6-4-10)16(17,18)19/h3-7H,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZHPXLEWNPXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=C(C(=O)N12)NC(=O)C3=CC=C(C=C3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.